7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Overview
Description
The compound “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
There is no specific synthesis analysis available for “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide”. However, related compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have been synthesized and tested as positive allosteric modulators of the AMPA receptors2.Molecular Structure Analysis
The molecular structure of “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is not readily available. However, the structure data file for this compound can be downloaded for further analysis3.Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are not readily available.Scientific Research Applications
Cycloaddition Reactions
Research has demonstrated the utility of N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides in cycloaddition reactions, specifically with benzonitrile oxide. These reactions lead to the formation of isoxazoline spiro adducts, exhibiting complete regioselectivity and resulting in previously unreported cycloadducts with potential applications in organic synthesis and drug design (Ryan, Francis, & Savage, 2014).
Ring Contraction and Expansion
A significant finding relates to the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides, utilizing mild conditions that involve carbon-sulfur bond formation. This process opens avenues for accessing pharmacologically relevant derivatives with potential biological, medicinal, and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).
Synthetic Potential in Medicinal Chemistry
The compound's derivatives have been explored for their synthetic potential, leading to the creation of various substituted derivatives such as triazolo, oxadiazolo, and pyrazolo substituted 1,5-benzothiazepin-4-oxo-1,1-dioxides. These derivatives showcase the compound's versatility in synthesizing potential medicinal agents (Gupta, Devi, Chaudhary, & Kishore, 2012).
Antimicrobial Activity
A series of structurally diverse 2,3-dihydrobenzo[b][1,4]thiazepines, synthesized from reactions involving variants of the compound, demonstrated notable antibacterial and antifungal activities. This suggests their potential as antimicrobial agents, with some showing activity comparable to established antibiotics (Kumar, Sharma, Fogla, Sharma, & Rathore, 2013).
Safety And Hazards
The safety and hazards of “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are not known.
Future Directions
The future directions of “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are not known. However, related compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have shown potential in various therapeutic activities2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
properties
IUPAC Name |
7-bromo-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-4-8-5-9(11)2-3-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOXXKKOXBTBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Br)S(=O)(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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